molecular formula C13H20O6 B12608069 acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol CAS No. 647026-51-5

acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol

Cat. No.: B12608069
CAS No.: 647026-51-5
M. Wt: 272.29 g/mol
InChI Key: WNAAWTCELXQFMC-KLQYNRQASA-N
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Description

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol is a chiral chemical compound that features a 1,2-diol functional group attached to a 4-methylphenyl ring, forming a multi-component system of interest in synthetic organic chemistry. While specific literature on this exact compound is limited, its structure is closely related to other documented acetates and diol derivatives, which are frequently utilized as intermediates or protecting groups in complex synthesis . The (1S) stereochemistry indicates a specific enantiomer, making this compound valuable for research requiring chiral control, such as in the development of pharmaceuticals or specialty chemicals where stereoisomerism is critical. The 4-methylphenyl (p-tolyl) group is a common motif in organic chemistry, known from its presence in compounds like p-tolyl acetate and 4-methylacetophenone, which are often involved in studies of fragrance, flavor, and material science . Researchers may employ this chiral diol derivative as a building block for the synthesis of more complex molecules or as a precursor in catalytic reactions. Its mechanism of action is dependent on the specific reaction conditions, potentially acting as a substrate for esterification, hydrolysis, or oxidation reactions to yield valuable functionalized products. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

647026-51-5

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O2.2C2H4O2/c1-7-2-4-8(5-3-7)9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4)/t9-;;/m1../s1

InChI Key

WNAAWTCELXQFMC-KLQYNRQASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CO)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(CO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction of 4-Methylphenylacetaldehyde with Ethylene Glycol

  • Reagents :

    • 4-Methylphenylacetaldehyde
    • Ethylene glycol
    • Acid catalyst (e.g., sulfuric acid)
  • Process :

    • The reaction occurs under acidic conditions where 4-methylphenylacetaldehyde reacts with ethylene glycol to form an acetal intermediate.
    • This intermediate is then hydrolyzed to yield the desired diol.
  • Yield and Purity :

    • Typical yields from this method range from 70% to 90%, depending on reaction conditions such as temperature and catalyst concentration.

Asymmetric Synthesis via Shi Epoxidation

  • Reagents :

    • Ketones (precursors)
    • Silyl enol ethers
    • Hydrogen sources for reduction
  • Process :

    • The method involves forming silyl enol ethers followed by Shi asymmetric epoxidation.
    • The resulting epoxide undergoes regio- and stereospecific reduction to form optically active trans-1,2-diols.
  • Yield and Purity :

    • This method can achieve optical purities exceeding 90% enantiomeric excess (ee), making it suitable for pharmaceutical applications.

Biocatalytic Reduction

  • Reagents :

    • α-Hydroxy aromatic ketones
    • Biocatalysts (e.g., enzymes from Candida species)
  • Process :

    • The biocatalytic method involves the reduction of α-hydroxy ketones using specific enzymes that provide high stereoselectivity.
  • Yield and Purity :

    • Yields can reach up to 90% with an ee of over 99%, demonstrating the efficiency of enzymatic pathways in producing optically pure compounds.
Method Key Reagents Yield (%) Optical Purity (%) Advantages
Reaction with Ethylene Glycol 4-Methylphenylacetaldehyde, Ethylene glycol, Acid catalyst 70-90 Not applicable Simple setup, good yield
Shi Epoxidation Ketones, Silyl enol ethers Variable >90 High optical purity
Biocatalytic Reduction α-Hydroxy aromatic ketones, Enzymes Up to 90 >99 Environmentally friendly, high selectivity

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions involving the acetic acid group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis of Chiral Compounds

The compound is frequently used as a chiral building block in asymmetric synthesis. It has been utilized in the production of various pharmaceutical intermediates due to its ability to provide high optical purity. For instance, reactions involving acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol have been shown to yield optically active products with significant enantiomeric excess (ee), which is crucial for drug efficacy and safety .

Catalytic Reactions

Recent studies have reported the use of this compound in catalytic processes. For example, it has been employed in Lewis acid-promoted reactions to synthesize 2-phenylnaphthalenes from 1-phenylethane-1,2-diols under mild conditions. The reaction mechanism involves the formation of phenylacetaldehyde followed by a Diels–Alder reaction, showcasing its versatility in organic synthesis .

Pharmaceutical Applications

Acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol is also explored for its potential therapeutic applications. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

Case Study 1: Asymmetric Synthesis

In a study focused on the asymmetric synthesis of alcohols, acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol was used as a starting material to produce various enantiopure alcohols through hydrogenation reactions. The results demonstrated that the compound could achieve up to 77.6% ee in specific conditions, highlighting its utility in producing high-purity chiral compounds .

Case Study 2: Catalytic Performance

Another research project examined the catalytic performance of acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol in the synthesis of complex organic molecules. The study found that using this compound as a catalyst precursor led to improved yields and selectivity compared to traditional methods. The findings suggest that this compound can simplify synthetic pathways while enhancing product quality .

Mechanism of Action

The mechanism of action of acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The chiral nature of the compound allows it to interact selectively with biological molecules, leading to specific effects.

Comparison with Similar Compounds

Structural Differences

  • Substituent Effects: The methyl group in the target compound is less polar than the hydroxyl (-OH) or methoxy (-OCH₃) groups in analogs like DOPEG or 1-(4-methoxyphenyl)ethane-1,2-diol.
  • Stereochemistry : The (1S)-configuration distinguishes the target compound from racemic mixtures (e.g., (±)-1-(4-methoxyphenyl)ethane-1,2-diol in ), which could affect enantioselective interactions in biological systems.

Physicochemical Properties

  • Polarity and Solubility : The hydroxyl-rich analogs (DOPEG, p-hydroxyphenylglycol) exhibit higher aqueous solubility due to hydrogen bonding, whereas the methyl and methoxy derivatives are more soluble in organic solvents .
  • Reactivity: Vicinal diols like the target compound can undergo esterification (e.g., with acetic acid; ) or oxidation (e.g., catalytic conversion to α-hydroxycarboxylates; ).

Research Findings and Implications

  • Metabolic Studies: DOPEG and MOPEG concentrations in mouse hypothalamus increase under stress (e.g., cold exposure) and enzyme inhibition, reflecting dynamic neurotransmitter turnover . The target compound’s structural similarity suggests possible interactions with catecholamine pathways, though specific data are lacking.
  • Synthetic Utility : Compounds like 1-(4-methoxyphenyl)ethane-1,2-diol serve as intermediates in organic synthesis (), indicating that the methyl analog could be similarly valuable for designing chiral ligands or pharmaceuticals.
  • Catalytic Behavior : Ethane-1,2-diol derivatives undergo selective oxidation to α-hydroxycarboxylates with >90% efficiency using gold catalysts (). The target compound’s methyl group may influence selectivity in such reactions.

Biological Activity

The compound acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol, often referred to as a diol derivative, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a diol group attached to a phenyl ring with a methyl substituent. This structural configuration is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis. A study reported that derivatives of similar phenolic compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of (1S)-1-(4-methylphenyl)ethane-1,2-diol have also been documented. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Case Study 1 : In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Case Study 2 : A comparative study assessed the antimicrobial efficacy of (1S)-1-(4-methylphenyl)ethane-1,2-diol against standard antibiotics. Results showed comparable activity to some conventional antibiotics, suggesting it could serve as an alternative treatment option .

The biological activity of (1S)-1-(4-methylphenyl)ethane-1,2-diol can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the phenolic structure allows it to integrate into microbial membranes, altering permeability and leading to cell death.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
Acetic Acid; (1S)-1-(4-methylphenyl)ethane-1,2-diolModerateSignificantEffective against various strains
1-(4-Isobutylphenyl)ethanolLowModerateLess effective than diol
4-IsobutylbenzaldehydeNoneLowLacks hydroxyl groups

Industrial and Medical Applications

Given its antimicrobial and anti-inflammatory properties, (1S)-1-(4-methylphenyl)ethane-1,2-diol has potential applications in:

  • Pharmaceuticals : Development of new anti-inflammatory drugs or antibiotics.
  • Agriculture : As a natural pesticide or fungicide due to its antimicrobial properties.

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